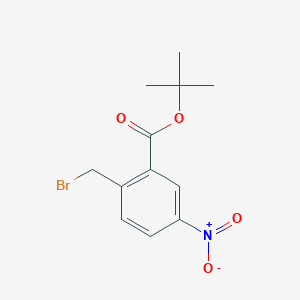

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(bromomethyl)-5-nitrobenzoate typically involves the bromination of a suitable precursor, such as tert-butyl 2-methyl-5-nitrobenzoate. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

Reduction: The major product is the corresponding amine.

Ester Hydrolysis: The major product is 2-(bromomethyl)-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Synthesis of Benzofuran Derivatives

One of the primary applications of tert-Butyl 2-(bromomethyl)-5-nitrobenzoate is in the synthesis of benzofuran derivatives. Research has demonstrated that this compound can be utilized as a key intermediate in the intramolecular arylogous nitroaldol condensation reactions. For instance, salicylaldehyde and this compound were reacted to yield various benzofuran derivatives, showcasing moderate to good yields depending on the reaction conditions employed .

Case Study: Synthesis Optimization

A study optimized the reaction conditions for synthesizing benzofuran derivatives using this compound. By varying bases, solvents, and temperatures, researchers achieved yields up to 71% for certain benzofuran products. This optimization highlighted the compound's utility in producing complex aromatic systems efficiently .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit promising anti-inflammatory properties. In a series of experiments, compounds synthesized from this intermediate were evaluated for their ability to inhibit inflammation in vivo. The results showed that some derivatives achieved inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .

Table: Anti-inflammatory Activity of Derivatives

Drug Development

This compound has been identified as a potential precursor for developing pharmaceuticals, particularly in synthesizing compounds with therapeutic effects against hypertension and heart failure. For example, one study demonstrated its application in synthesizing an advanced intermediate for saprisartan, an approved antihypertensive drug. This involved a series of reactions starting from commercially available salicylaldehyde .

Case Study: Synthesis of Saprisartan Intermediate

The synthesis process included:

- Step 1 : Reaction with salicylaldehyde.

- Step 2 : One-pot O-alkylation followed by arylogous nitroaldol condensation.

- Step 3 : Bromination and nitro reduction to yield the desired intermediate.

This method was noted for its efficiency compared to traditional multi-step processes, reducing synthesis time significantly while maintaining high yields .

Potential in Cancer Treatment

Emerging research highlights the potential use of this compound derivatives as bromodomain inhibitors for cancer treatment. Compounds derived from this structure have shown promise in inhibiting specific protein interactions crucial for cancer cell proliferation .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(bromomethyl)-5-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:

Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.

Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.

tert-Butyl Ester Group: Provides stability to the molecule and can be hydrolyzed to reveal a carboxylic acid group for further functionalization.

Comparaison Avec Des Composés Similaires

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate can be compared with similar compounds such as:

tert-Butyl 2-(chloromethyl)-5-nitrobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

tert-Butyl 2-(bromomethyl)-4-nitrobenzoate:

tert-Butyl 2-(bromomethyl)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group, resulting in different reactivity and applications in synthesis and medicinal chemistry.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Activité Biologique

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the relevant research findings, case studies, and data regarding its biological activity, including its effects on various biological systems.

Chemical Structure and Properties

The compound this compound features a nitro group and a bromomethyl substituent, which contribute to its reactivity and biological interactions. The general structure can be represented as follows:

- Chemical Formula : C12H14BrN1O2

- Molecular Weight : 284.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of inflammation and immune response modulation. The following sections summarize key findings from recent studies.

Immune Modulation

- Toll-like Receptor Activation : Similar compounds have been reported to activate Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines like TNF-α. This suggests that this compound may also interact with TLR pathways, influencing immune responses .

- Cytokine Production : In vitro studies have shown that related compounds can stimulate cytokine production in macrophages. The activation of signaling pathways such as NF-κB and MAPK was observed, indicating potential therapeutic applications in immune-related disorders .

Antimicrobial Activity

Emerging studies suggest that certain nitro-substituted benzoates possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains, which warrants further investigation into its potential as an antimicrobial agent .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

- Study on Cytotoxicity : A series of benzoate derivatives were tested for cytotoxic effects against different cancer cell lines. Some derivatives exhibited selective cytotoxicity towards T-lymphoblastic cells while sparing normal cells, suggesting a potential for targeted cancer therapies .

- Inflammatory Response : Research indicated that compounds similar to this compound could modulate inflammatory responses via TLR4 activation, leading to altered cytokine profiles in vivo. This highlights the compound's potential role as an adjuvant in vaccine formulations or treatments for inflammatory diseases .

Data Tables

Propriétés

IUPAC Name |

tert-butyl 2-(bromomethyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-6-9(14(16)17)5-4-8(10)7-13/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFOERYPFCFEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.